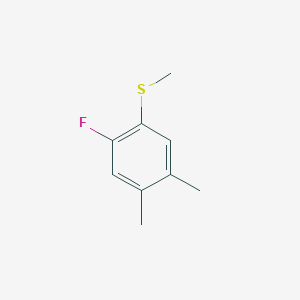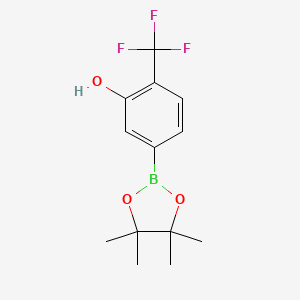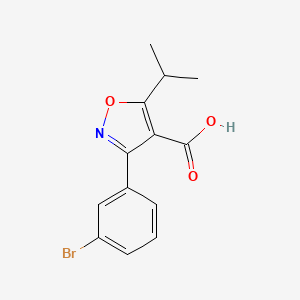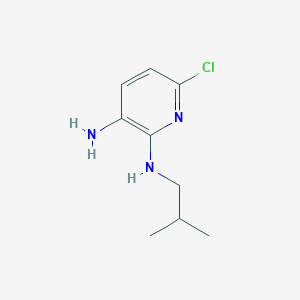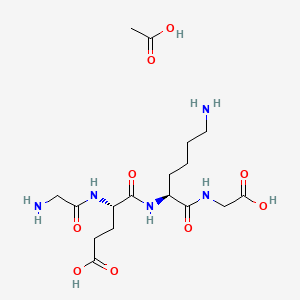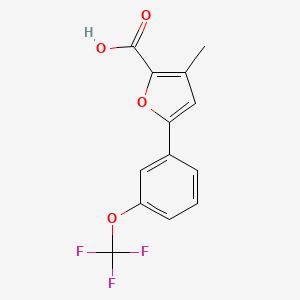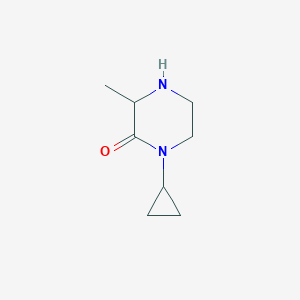![molecular formula C27H23N3O2 B14766842 N-methanehydrazonoyl-2-[2-(4-phenoxyphenyl)-6-phenylphenyl]acetamide](/img/structure/B14766842.png)
N-methanehydrazonoyl-2-[2-(4-phenoxyphenyl)-6-phenylphenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methanehydrazonoyl-2-[2-(4-phenoxyphenyl)-6-phenylphenyl]acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a hydrazonoyl group and multiple phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methanehydrazonoyl-2-[2-(4-phenoxyphenyl)-6-phenylphenyl]acetamide typically involves the reaction of methylamine with methyl dichloroacetate to form N-methyl dichloroacetamide. This intermediate is then reacted with 4-phenoxyphenol in the presence of N,N-dimethylformamide (DMF) as a solvent and anhydrous potassium carbonate as a base. The reaction is carried out at a temperature of 85°C for 4 hours, resulting in the formation of the target compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-methanehydrazonoyl-2-[2-(4-phenoxyphenyl)-6-phenylphenyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and nucleophiles such as sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-methanehydrazonoyl-2-[2-(4-phenoxyphenyl)-6-phenylphenyl]acetamide has been studied for its potential therapeutic effects in various fields:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-methanehydrazonoyl-2-[2-(4-phenoxyphenyl)-6-phenylphenyl]acetamide involves the inhibition of various molecular targets, including protein kinases and transcription factors. This compound has been shown to inhibit the activity of cyclin-dependent kinases, leading to cell cycle arrest and apoptosis. Additionally, it inhibits the activity of nuclear factor kappa B, a transcription factor involved in inflammation and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-phenoxy-N-(4-phenoxyphenyl)acetamide: Similar structure but lacks the hydrazonoyl group.
N-methyl-2,2-bis(4-phenoxyphenoxy)acetamide: Similar synthetic route but different functional groups.
2-(4-bromo-2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide: Contains a bromine atom, which alters its reactivity and applications.
Uniqueness
N-methanehydrazonoyl-2-[2-(4-phenoxyphenyl)-6-phenylphenyl]acetamide is unique due to its hydrazonoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications, particularly in the development of new therapeutic agents and materials.
Propriétés
Formule moléculaire |
C27H23N3O2 |
|---|---|
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
N-methanehydrazonoyl-2-[2-(4-phenoxyphenyl)-6-phenylphenyl]acetamide |
InChI |
InChI=1S/C27H23N3O2/c28-30-19-29-27(31)18-26-24(20-8-3-1-4-9-20)12-7-13-25(26)21-14-16-23(17-15-21)32-22-10-5-2-6-11-22/h1-17,19H,18,28H2,(H,29,30,31) |
Clé InChI |
XTJLOWZGYJMDJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=C(C=C3)OC4=CC=CC=C4)CC(=O)NC=NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


